4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes multiple ring systems and functional groups
Preparation Methods
The synthesis of 4-(2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide stands out due to its unique structure and diverse functional groups. Similar compounds include:
- Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid
- (3,5-dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)acetic acid These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Biological Activity
The compound 4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of functional groups such as the piperazine moiety and the carbothioamide group enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of similar tricyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with structural similarities can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 16 µg/mL |
This Compound | TBD | TBD |
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial for potential therapeutic applications in treating inflammatory diseases .
The proposed mechanism involves the compound's ability to bind to specific enzymes or receptors in the inflammatory pathway, modulating their activity and leading to reduced inflammation .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several derivatives of tricyclic compounds against clinical isolates of pathogens. The results indicated that certain modifications to the tricyclic structure enhanced efficacy against resistant strains .
- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLGNWBDWVIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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